Riboprine

Vue d'ensemble

Description

Riboprine (N6-Isopentenyladenosine) is a natural purine nucleoside analog primarily identified as a plant metabolite with cytokinin activity . It regulates plant growth and tRNA translation efficiency . Pharmacologically, this compound exhibits antineoplastic, proapoptotic, neuroprotective, and antiangiogenic properties . Recently, it has gained attention for its potent anti-SARS-CoV-2 activity, particularly against the Omicron variant, by inhibiting two critical viral enzymes: RNA-dependent RNA polymerase (RdRp) and exoribonuclease (ExoN) . Its dual inhibitory mechanism disrupts viral replication and proofreading, making it a promising candidate for COVID-19 drug repurposing .

Structurally, this compound features a flexible purine backbone with an isopentenyl side chain, allowing tolerance to chemical modifications and enhancing biocompatibility . Its triphosphate form (this compound-TP) demonstrates efficacy comparable to the parent compound, suggesting robust metabolic activation in vivo .

Méthodes De Préparation

Structural Overview and Key Synthetic Challenges

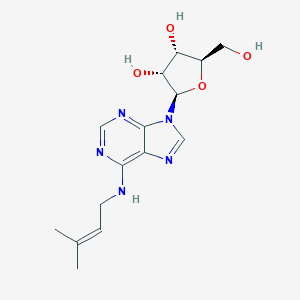

Riboprine (C₁₅H₂₁N₅O₄, MW 335.36 g/mol) is an adenosine derivative featuring an N⁶-isopentenyl side chain . Its synthesis requires:

-

Regioselective alkylation at the N⁶ position of adenosine.

-

Stereochemical control to maintain the β-D-ribofuranose configuration.

-

Functional group compatibility to avoid side reactions at the 2',3',5'-hydroxyl groups of the ribose moiety.

The absence of explicit synthetic protocols in the provided sources necessitates inferring methodologies from analogous nucleoside modifications, such as ribavirin and cytokinin derivatives .

Proposed Synthetic Routes for this compound

Direct Alkylation of Adenosine

A plausible route involves the alkylation of adenosine with isopentenyl bromide or chloride under basic conditions:

Reaction Scheme:

Where X = Br, Cl, or other leaving groups.

Key Considerations:

-

Solvent System : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the N⁶ amine .

-

Base Selection : Non-nucleophilic bases (e.g., DBU, K₂CO₃) minimize ribose hydroxyl deprotonation .

-

Temperature : Moderate heating (40–60°C) balances reaction rate and selectivity .

Example Conditions (Hypothetical):

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Base | DBU (1.2 equiv) |

| Alkylating Agent | Isopentenyl bromide (1.1 equiv) |

| Temperature | 50°C, 12–24 h |

| Workup | Aqueous extraction, column chromatography |

Enzymatic Synthesis Using Transfer RNA (tRNA) Modifying Enzymes

This compound occurs naturally in tRNA adjacent to ANN anticodons . In vitro enzymatic approaches using tRNA isopentenyltransferases (e.g., MOD5 in yeast) could catalyze the transfer of isopentenyl groups from dimethylallyl pyrophosphate (DMAPP) to adenosine:

Reaction Scheme:

Advantages:

-

High stereoselectivity and regioselectivity.

-

Avoids harsh chemical conditions, preserving ribose integrity .

Limitations:

-

Low scalability due to enzyme cost and stability.

-

Requires purification from complex biological matrices.

Analytical Characterization of this compound

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (d₆-DMSO) : Signals at δ 8.35 (s, H-8), 5.90 (d, H-1'), 4.60–3.50 (ribose protons), and 5.10–5.30 (isopentenyl CH₂) .

-

¹³C NMR : Carbons at δ 156.2 (C-6), 152.4 (C-2), and 25.6 (isopentenyl CH₃) .

Optical Activity:

Chromatographic Purity

-

HPLC : >99.5% purity using a C18 column (mobile phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile) .

Industrial-Scale Challenges and Optimizations

Protecting Group Strategies

To prevent undesired side reactions, ribose hydroxyls may be protected as acetyl or benzoyl esters during alkylation :

Stepwise Protocol:

-

Protect 2',3',5'-OH groups with acetyl chloride.

-

Perform N⁶-alkylation with isopentenyl bromide.

-

Deprotect via methanolysis (NaOMe/MeOH).

Yield Optimization:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Protection | 85–90 | 95 |

| Alkylation | 70–75 | 90 |

| Deprotection | 95–98 | 99.5 |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Scalability | Stereopurity | Cost |

|---|---|---|---|---|

| Direct Alkylation | 60–70 | High | Moderate | Low |

| Enzymatic Synthesis | 30–40 | Low | High | High |

Analyse Des Réactions Chimiques

La riboprine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés oxydés correspondants. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : La réduction de la this compound peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : La this compound peut subir des réactions de substitution où le groupe isopentényle peut être remplacé par d'autres groupes fonctionnels. Les réactifs courants pour les réactions de substitution comprennent les agents halogénants et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications De Recherche Scientifique

Efficacy Against SARS-CoV-2

Recent studies have demonstrated riboprine's potent activity against SARS-CoV-2, particularly in vitro. Key findings include:

- Inhibition Concentrations : this compound exhibited effective anti-SARS-CoV-2 activity with an EC50 value around 0.18 μM, outperforming some established antiviral drugs like remdesivir and molnupiravir .

- Combination Therapies : When combined with other drugs, this compound showed enhanced antiviral effects. For instance, pairing it with remdesivir resulted in increased potency and efficacy against the virus .

Study 1: Drug Repurposing for COVID-19

A high-throughput screening identified this compound among several compounds capable of inhibiting SARS-CoV-2 replication. The study highlighted its ability to synergize with remdesivir, suggesting a promising avenue for combination therapies in treating COVID-19 .

| Compound | EC50 (μM) | Synergistic Partner | Maximal Efficacy (%) |

|---|---|---|---|

| This compound | 0.18 | Remdesivir | >80 |

| Remdesivir | 3.6 | - | 100 |

Study 2: In Silico and In Vitro Analysis

Research indicated that this compound and forodesine not only inhibited RdRp but also displayed strong binding affinity to key catalytic sites in the enzyme, suggesting their potential as effective therapeutic agents against SARS-CoV-2 variants .

Mécanisme D'action

Riboprine exerts its effects by interacting with specific molecular targets and pathways. In plants, this compound acts as a cytokinin, promoting cell division and growth by binding to cytokinin receptors and activating downstream signaling pathways . In antiviral research, this compound inhibits the replication of SARS-CoV-2 by targeting the RNA-dependent RNA polymerase (RdRp) and 3’-to-5’ exoribonuclease (ExoN) enzymes, which are essential for viral replication and proofreading .

Comparaison Avec Des Composés Similaires

Riboprine is compared here with six nucleoside analogs (NAs) and two reference drugs (Remdesivir, Molnupiravir) based on antiviral potency, mechanism, and pharmacokinetic profiles.

Antiviral Efficacy

Table 1: In Vitro Anti-SARS-CoV-2 Activity Against Omicron Variant (B.1.1.529)

Key Findings :

- Dual Enzyme Inhibition : this compound and Forodesine uniquely inhibit both RdRp and ExoN, unlike other NAs or reference drugs . This dual action reduces viral replication fidelity and delays drug resistance.

- Potency : this compound’s EC50 (408 nM) and EC90 (780 nM) surpass Forodesine and reference drugs, indicating superior inhibitory capacity .

- Safety : this compound’s high CC50 (>100 μM) and SI (>204.1) suggest lower cytotoxicity compared to Remdesivir (SI >47.9) and Molnupiravir (SI >36.8) .

Mechanistic and Pharmacokinetic Advantages

- Speed of Action : this compound and Forodesine achieve peak antiviral effects within 3.5–9.5 hours post-administration, faster than Remdesivir (12–24 hours) .

- Structural Flexibility : Their pliable chemical structures enable derivatization for enhanced bioavailability or targeted delivery .

- Triphosphate Efficacy : this compound-TP and Forodesine-TP show potency equivalent to their prodrug forms, ensuring sustained activity in vivo .

Limitations of Comparators

- Remdesivir/Molnupiravir: Limited to RdRp inhibition, lacking ExoN targeting, which reduces efficacy against proofreading-efficient variants like Omicron .

- Nelarabine/Vidarabine : Higher EC50 values (1,200–2,800 nM) and single-target mechanisms make them less effective .

- Maribavir : Primarily targets cytomegalovirus (CMV) kinases, with minimal anti-SARS-CoV-2 relevance .

Activité Biologique

Riboprine, also known as N6-isopentenyladenosine, is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in antiviral treatments. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential for repurposing in the treatment of COVID-19 and other viral infections.

This compound exhibits several biological activities that contribute to its efficacy as an antiviral agent:

- Inhibition of Nucleoside Import : this compound has been reported to block the import of uridine and cytidine into cells, which may affect RNA metabolism and viral replication .

- Impact on Autophagy : It inhibits protein prenylation, which is crucial for various cellular processes including autophagy. This inhibition could disrupt viral life cycles by affecting the host cell's ability to support viral replication .

- Synergistic Effects : Studies have shown that this compound can enhance the antiviral effects of other drugs, such as remdesivir, by lowering its effective concentration (EC50) in vitro. For instance, when combined with remdesivir, this compound's EC50 was reduced from 12 µM to 1.6 µM, indicating a significant increase in potency when used in combination .

Efficacy Against SARS-CoV-2

Recent research has highlighted this compound's potential against SARS-CoV-2, the virus responsible for COVID-19. In a study involving over 12,000 compounds screened against SARS-CoV-2-infected human cells:

- Inhibition Rates : this compound demonstrated strong inhibitory effects on viral replication, particularly against the Omicron variant, with very low effective concentrations required for activity .

- Combination Therapy Potential : The compound showed synergistic effects with remdesivir and other antiviral agents, suggesting that it could be part of a combination therapy strategy to enhance treatment outcomes for COVID-19 patients .

Research Findings and Case Studies

Several case studies and research findings illustrate the biological activity of this compound:

Q & A

Basic Research Questions

Q. What is Riboprine’s primary mechanism of action against SARS-CoV-2, and how does it differ from established antivirals like remdesivir?

this compound inhibits SARS-CoV-2 replication through a dual mechanism: targeting the RNA-dependent RNA polymerase (RdRp) and the 3′-to-5′ exoribonuclease (ExoN), which are critical for viral RNA synthesis and proofreading. Unlike remdesivir, which primarily inhibits RdRp, this compound’s dual inhibition disrupts both viral replication and error correction, significantly reducing viral mutation rates. Biochemical assays show this compound’s EC50 values for RdRp (0.21 μM) and ExoN (0.25 μM) are lower than those of remdesivir (2.07 μM) .

Q. What in vitro evidence supports this compound’s efficacy against SARS-CoV-2 Omicron subvariants?

this compound demonstrated superior anti-Omicron activity (EC50 = 0.45 μM) compared to remdesivir (EC50 = 2.07 μM) and molnupiravir (EC50 = 2.61 μM) in Vero E6 cells. Its selectivity index (>222.2) indicates high specificity for viral over human targets, validated via cytotoxicity assays (CC50 > 100 μM) .

Q. How is this compound’s chemical structure optimized for antiviral activity?

this compound (C15H21N5O4; CAS 7724-76-7) is a natural purine nucleoside analog with a flexible isopentenyl side chain. This structure facilitates binding to conserved regions of SARS-CoV-2 enzymes, as shown in molecular docking studies. Its triphosphate metabolite (this compound-TP) exhibits enhanced biocompatibility and antiviral potency due to improved cellular uptake .

Advanced Research Questions

Q. How can researchers design experiments to validate this compound’s dual inhibition of RdRp and ExoN?

- Step 1: Use biochemical assays with purified RdRp and ExoN proteins to measure inhibition kinetics (e.g., IC50).

- Step 2: Employ molecular dynamics (MD) simulations to assess binding stability (RMSD < 2 Å) and interaction patterns (e.g., H-bonds with Asp90 in ExoN).

- Step 3: Conduct cell-based assays (e.g., HEK293T or Vero E6) to confirm reduced viral load and mutation rates under this compound treatment .

Q. What methodological approaches resolve contradictions in this compound’s cytotoxicity data across cell lines?

- Approach 1: Perform comparative cytotoxicity assays (e.g., MTT or LDH release) in multiple cell lines (e.g., human vs. primate) to identify tissue-specific toxicities.

- Approach 2: Use transcriptomics to map this compound-TP’s metabolic pathways and off-target effects.

- Approach 3: Validate findings via independent replication studies, adhering to NIH preclinical reporting guidelines .

Q. How can this compound’s pharmacokinetics be optimized for clinical translation?

- Strategy 1: Modify the isopentenyl group to enhance plasma stability while retaining antiviral activity (guided by SAR studies).

- Strategy 2: Co-administer this compound with adenosine kinase inhibitors to reduce phosphorylation competition.

- Strategy 3: Use nanoparticle delivery systems to improve bioavailability, as suggested by its polar surface area (PSA = 110 Ų) and solubility data .

Q. What experimental frameworks address this compound’s potential resistance mechanisms in SARS-CoV-2?

- Framework 1: Serial passaging of SARS-CoV-2 in this compound-treated cells to identify resistance mutations (e.g., RdRp/ExoN substitutions).

- Framework 2: Structural modeling of mutant enzymes to predict this compound binding affinity changes.

- Framework 3: Cross-test this compound with other NAs (e.g., forodesine) to identify synergistic combinations that delay resistance .

Q. Methodological Guidelines

-

PICOT Framework for Study Design:

-

Data Contradiction Analysis:

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, discrepancies in cytotoxicity may stem from cell line-specific adenosine kinase expression, requiring mechanistic follow-up .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVMJSALORZVDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7724-76-7 | |

| Record name | Riboprine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.